molecular formula C20H28I3N3O9 B1672014 Iobitridol CAS No. 136949-58-1

Iobitridol

Cat. No.: B1672014
CAS No.: 136949-58-1
M. Wt: 835.2 g/mol
InChI Key: YLPBXIKWXNRACS-UHFFFAOYSA-N
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Description

Iobitridol is a water-soluble, non-ionic, monomeric, low-osmolar, iodine-based contrast medium. It is primarily used as a radiocontrast agent in X-ray imaging, including computed tomography (CT) scans and angiography. The compound is known for its high solubility in water and minimal interaction with membrane proteins due to the stable masking of its lipophilic tri-iodinated benzene ring .

Scientific Research Applications

Iobitridol has a wide range of applications in scientific research:

Safety and Hazards

Iobitridol is generally well tolerated. The most common adverse effect is nausea. Severe allergic reactions are rare . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Iobitridol is primarily used as an iodine-based radiocontrast agent in X-ray imaging . Its primary targets are the tissues that need to be visualized during radiographic imaging procedures. By enhancing the contrast between different tissues, it allows for clear visualization of essential details .

Mode of Action

This compound works by attenuating X-ray radiation in direct proportion to its concentration . It contains three iodine atoms, which are responsible for the radiopaque properties of the molecule . These iodine atoms are highly effective at attenuating X-ray radiation, allowing for the differentiation of finer detail in the X-ray images .

Biochemical Pathways

Instead, it functions by enhancing the contrast in X-ray images, allowing for better visualization of the structures being imaged .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is administered intravenously and is distributed in the circulatory system and the interstitium . The substance is only marginally bound to blood plasma proteins (about 2%) and membrane proteins . It has an elimination half-life of 1.8 hours . , which contributes to its high bioavailability.

Result of Action

The primary result of this compound’s action is the enhancement of contrast in X-ray images. This allows for clear visualization of the structures being imaged, aiding in the diagnosis of various medical conditions . It has been used in trials studying the diagnostic of Diagnostic Imaging, Coronary Artery Disease, Type 2 Diabetes Mellitus, and Coronary Atherosclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degree of contrast enhancement can be affected by the concentration of the agent, the type of tissue being imaged, and the specific imaging technique used . Furthermore, patient-specific factors, such as kidney function, can influence the clearance and thus the duration of action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of iobitridol involves several key steps:

Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves:

    Ventilation of Hydrogen Chloride Gas: This step is performed until the pH value of the solution reaches 1-3.

    Cooling and Filtering: The solution is repeatedly cooled and filtered to obtain a crude product.

    Neutralization and Distillation: The crude product is neutralized to a pH of 7, followed by distillation to remove water.

    Recrystallization: The final purification step involves recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Iobitridol primarily undergoes substitution reactions due to the presence of iodine atoms on its benzene ring. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the iodine atoms .

Comparison with Similar Compounds

  • Iohexol
  • Iopromide
  • Iopamidol
  • Iomeprol
  • Ioxaglate
  • Iodixanol

Comparison: Iobitridol is similar to other iodine-based contrast agents in terms of its basic structure and function. it is unique in its stable masking of the lipophilic tri-iodinated benzene ring, which minimizes interactions with membrane proteins. This feature contributes to its high solubility, low osmolality, and excellent tolerability. In randomized controlled trials, the global image quality and diagnostic quality with this compound did not differ significantly from other low-osmolar contrast media .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBXIKWXNRACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869865
Record name Iobitridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136949-58-1
Record name Iobitridol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136949-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iobitridol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobitridol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iobitridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBITRIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Iobitridol work as a contrast agent in diagnostic imaging?

A1: this compound, like other iodinated contrast agents, functions by temporarily increasing the density of the targeted tissue or fluid. [] This increased density allows for enhanced visualization of internal structures during imaging procedures like X-rays, computed tomography (CT) scans, and angiography. [] Essentially, this compound improves the contrast between different tissues, making it easier for healthcare professionals to interpret the images.

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C35H46I3N3O16, and its molecular weight is 1113.5 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have used various spectroscopic techniques to characterize this compound. Studies utilizing techniques like HPLC, 1H- and 13C-NMR spectroscopy have provided insights into its structural characteristics and behavior. [] For instance, these studies have shown that this compound's structure features two tertiary carbamoyl substituents with high rotation barriers, contributing to the stability of its hydrophilic sphere. []

Q4: How stable is this compound under various storage conditions?

A4: this compound demonstrates remarkable chemical stability. [] Further research is necessary to determine specific stability data under a wider range of conditions.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: Research indicates that this compound primarily follows the extracellular fluid pathway. [, , ] Following intravenous administration, it is rapidly distributed throughout the vascular system and interstitial spaces without crossing the blood-brain barrier. [, ] this compound is mainly excreted unchanged by the kidneys. [, , ] In cases of renal impairment, biliary excretion plays a more significant role. []

Q6: Are there differences in this compound's PK/PD profile between males and females?

A6: A whole-body quantitative autoradiographic study in rats observed no significant sex-related differences in the biodistribution and elimination of this compound. []

Q7: Has this compound been investigated in animal models?

A7: Yes, numerous preclinical studies have utilized animal models, primarily rabbits and rats, to investigate this compound's pharmacokinetics, biodistribution, and potential toxicity. [, , , , , , , , , ] These studies provide valuable insights into its behavior and potential effects in living organisms.

Q8: What is the safety profile of this compound?

A9: Extensive preclinical and clinical studies have investigated the safety profile of this compound. [, , , ] While generally considered safe and well-tolerated, like all medications, this compound can cause side effects. The most common side effects are mild and include a warm feeling, metallic taste in the mouth, and headaches. [, ]

Q9: Are there specific risk factors that might increase the likelihood of experiencing adverse reactions to this compound?

A10: Clinical studies indicate that pre-existing conditions like cardiovascular diseases, allergies, asthma, and renal insufficiency can increase the risk of experiencing adverse reactions to this compound. [, ] Additionally, being female and younger than 60 years old was associated with a higher prevalence of adverse events. []

Q10: Are there ongoing research efforts to improve the targeted delivery of this compound?

A10: While the provided research primarily focuses on this compound's established applications, researchers are continuously exploring novel contrast agents and drug delivery systems for improved targeting and diagnostic accuracy.

Q11: How does this compound compare to other contrast agents, such as Iopamidol, Iohexol, or Iodixanol?

A12: Several studies in the provided research directly compare this compound with other contrast agents like Iopamidol, Iohexol, and Iodixanol. [, , , , , ] These comparisons focus on various aspects, including image quality, diagnostic efficacy, clinical safety, impact on renal function, and pharmacokinetic profiles. While each agent has its own characteristics, this compound generally demonstrates comparable or favorable outcomes in many instances.

Q12: What are some of the key tools and resources utilized in this compound research?

A13: Research on this compound utilizes a range of sophisticated tools and resources. Techniques like HPLC and NMR spectroscopy are crucial for structural characterization. [, ] Animal models, particularly rabbits and rats, are extensively employed to investigate its biodistribution, pharmacokinetics, and potential toxicity. [, , , , , , , , , ] Furthermore, advanced imaging modalities like CT and quantitative autoradiography are instrumental in studying its behavior and effects in vivo. [, , ]

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